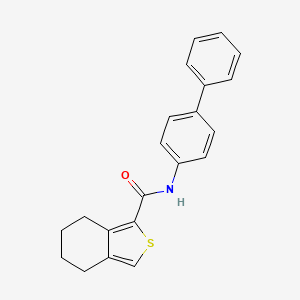![molecular formula C14H18F3N3O B5557279 N-[2-(1-吡咯烷基)乙基]-N'-[2-(三氟甲基)苯基]脲](/img/structure/B5557279.png)
N-[2-(1-吡咯烷基)乙基]-N'-[2-(三氟甲基)苯基]脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, involves several steps and can be achieved through reactions involving isocyanates and amines. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for synthesizing ureas from carboxylic acids, offering good yields without racemization under milder conditions (Thalluri, Mandal, Dev, & Manne, 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of an intramolecular hydrogen bond, which plays a crucial role in their stability and reactivity. Single-crystal X-ray diffraction has been used to confirm the structures of such compounds, revealing the significance of hydrogen bonding within the urea moiety (Imhof, 2007).
Chemical Reactions and Properties
N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea can participate in various chemical reactions, reflecting its diverse chemical properties. For instance, reactions involving urea derivatives often include Lossen rearrangement, highlighting their reactivity towards forming hydroxamic acids and further urea compounds. Such reactivity is crucial for synthesizing a wide range of chemical entities with potential biological activities (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the presence of intramolecular hydrogen bonds. The crystalline state and solubility in various solvents can be determined using techniques like single-crystal X-ray diffraction, which provides insights into the compound's stability and potential applications in pharmaceutical formulations (Imhof, 2007).
Chemical Properties Analysis
The chemical properties of N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, such as reactivity, stability, and hydrogen bonding capacity, are central to its application in chemical synthesis and potential biological activities. Studies on urea derivatives emphasize the role of intramolecular hydrogen bonds in determining their chemical behavior and interactions with biological molecules (Thalluri et al., 2014).
科学研究应用
分子识别和络合
缔合研究和量子化学计算
Ośmiałowski 等人 (2013) 的一项研究探讨了 N-(吡啶-2-基)、N'-取代脲与取代的 2-氨基-1,8-萘啶和苯甲酸酯的缔合。通过 (1)H NMR 光谱滴定和量子化学计算,发现取代基效应显着影响络合物形成。这项研究提供了对取代基对脲衍生物缔合的影响的见解,这对于理解分子识别和复杂分子系统的设计至关重要 (Ośmiałowski 等人,2013)。
药理活性
抗焦虑和肌肉松弛特性
Rasmussen 等人 (1978) 对 N-芳基-N'-(1-甲基-2-吡咯烷基亚烯)脲的研究表明,这些化合物具有抗焦虑活性和肌肉松弛特性。该研究突出了脲衍生物对中枢神经系统的影响,展示了开发新治疗剂的潜力 (Rasmussen 等人,1978)。
化学合成和应用
洛森重排和脲的合成
Thalluri 等人 (2014) 展示了使用 2-氰基-2-(4-硝基苯磺酰氧基亚氨基)乙酸乙酯介导的洛森重排来合成羧酸的脲。该方法促进了在较温和的条件下合成脲,突出了脲化合物在合成有机化学中的多功能应用 (Thalluri 等人,2014)。
生物活性
细胞分裂素样活性及生根促进作用
已经发现脲衍生物表现出细胞分裂素样活性,显着影响植物的生长和发育。Ricci 和 Bertoletti (2009) 综述了各种脲衍生物的生物活性,例如已知可以促进不定根形成和细胞分裂的氯苯脲 (CPPU) 和噻二唑脲 (TDZ)。这项研究强调了脲衍生物在促进植物形态发生中的潜在农业应用 (Ricci 和 Bertoletti,2009)。
抗癌活性
对癌细胞系的抗增殖作用
Al-Sanea 等人 (2018) 对 1-苯基-3-[4-(吡啶-3-基)苯基]脲衍生物进行了一项研究,评估了它们对各种癌细胞系的抗增殖活性。这些化合物表现出显着的疗效,突出了脲衍生物作为抗癌剂的潜力。这项研究为开发新的抗癌治疗策略开辟了途径 (Al-Sanea 等人,2018)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c15-14(16,17)11-5-1-2-6-12(11)19-13(21)18-7-10-20-8-3-4-9-20/h1-2,5-6H,3-4,7-10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHGUDGTMVFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)
![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)
![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)
![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)
![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)
